Product packaging for 2-[(2-Methoxyphenyl)sulfanyl]acetonitrile(Cat. No.:)

2-[(2-Methoxyphenyl)sulfanyl]acetonitrile

Cat. No.: B7875177
M. Wt: 179.24 g/mol
InChI Key: BDGWTXDZJOXGAG-UHFFFAOYSA-N
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Description

Contextualization within Arylsulfanylnitriles and Related Compounds

Arylsulfanylacetonitriles are a class of organic compounds that possess both a thioether and a nitrile functional group. The general structure consists of an aryl group (Ar) attached to a sulfur atom, which in turn is bonded to a cyanomethyl group (-CH₂CN). The presence of the sulfur atom and the electron-withdrawing nitrile group on the adjacent carbon gives these compounds unique chemical properties.

The sulfur atom in thioethers is known to be nucleophilic, while the α-protons to the nitrile group are acidic and can be removed by a base to form a stabilized carbanion. This duality in reactivity makes arylsulfanylacetonitriles versatile intermediates in organic synthesis.

Significance as a Building Block in Organic Synthesis

While specific documented examples of 2-[(2-Methoxyphenyl)sulfanyl]acetonitrile as a building block are limited, the general class of α-thioether nitriles is valuable in the construction of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of various heterocyclic rings.

For instance, related α-carbonyl nitrile oxides are utilized in the synthesis of α-carbonyl furoxans and α-carbonyl isoxazoles, which can be bioactive molecules. rsc.org The nitrile functionality in general is a key precursor for a wide array of chemical transformations. researchgate.net

The thioether linkage can also participate in various reactions. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which further modifies the reactivity of the molecule and opens up new synthetic pathways. Thioethers themselves are important structural motifs in many biologically active compounds.

A plausible synthetic application for compounds like this compound is in the synthesis of substituted pyrimidines. The reaction of S-alkyl and S-aryl thioesters with nitriles in the presence of triflic anhydride (B1165640) is a known method for forming substituted 4-alkylthio- and 4-arylthiopyrimidines. lookchem.com Although this specific reaction with this compound is not explicitly reported, the underlying chemistry suggests its potential as a precursor for such heterocyclic systems.

Overview of Research Trajectories for Related Chemical Scaffolds

Research involving scaffolds related to this compound often focuses on the synthesis of biologically active molecules. For example, thiazole (B1198619) derivatives, which also contain a sulfur atom in a five-membered ring, are extensively studied for their potential as antimicrobial and antitumor agents. researchgate.netnih.gov The synthesis of these heterocycles often involves the reaction of a compound containing a reactive sulfur-containing group.

Furthermore, research into the development of new synthetic methods for thioethers remains an active area. Green chemistry approaches, such as using odorless and stable thiol surrogates like xanthates, are being explored for the synthesis of dialkyl and alkyl aryl thioethers. mdpi.com These methods offer broad substrate scope and good functional group tolerance, which could be applicable to the synthesis of compounds like this compound.

The study of nitrile-containing compounds is also a vibrant field of research. The development of novel methods for the introduction of the nitrile group and its transformation into other functional groups is of continuous interest to synthetic chemists.

Interactive Data Tables

Below are interactive tables summarizing key information for this compound and a selection of related compounds mentioned in the article.

Table 1: Chemical Data for this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₉NOS
Molecular Weight 179.24 g/mol
Canonical SMILES COC1=CC=CC=C1SCC#N
InChI Key BFPXGDBBCLFVQG-UHFFFAOYSA-N

Table 2: Related Compound Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Relevance
(2-Methoxyphenyl)acetonitrileC₉H₉NO147.17Isomeric compound with a direct C-C bond instead of a thioether linkage.
ThiophenolC₆H₆S110.18A common precursor for aryl thioethers.
Chloroacetonitrile (B46850)C₂H₂ClN75.50A potential reactant for the synthesis of the target compound.
2-MercaptobenzothiazoleC₇H₅NS₂167.25A related sulfur-containing heterocyclic compound with biological activity.
4-AlkylthiopyrimidineVariesVariesA class of compounds potentially synthesizable from arylsulfanylacetonitriles. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NOS B7875177 2-[(2-Methoxyphenyl)sulfanyl]acetonitrile

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyphenyl)sulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGWTXDZJOXGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Protocols for 2-[(2-Methoxyphenyl)sulfanyl]acetonitrile

The most direct and common approach to synthesizing this compound involves the formation of a carbon-sulfur bond between a thiophenol precursor and an acetonitrile (B52724) synthon.

Strategies Involving 2-Methoxythiophenol and Chloroacetonitrile (B46850) Analogues

The principal strategy for the synthesis of this compound is the nucleophilic substitution reaction between 2-methoxythiophenol and chloroacetonitrile. This reaction proceeds via a standard SN2 mechanism.

The process begins with the deprotonation of the thiol group of 2-methoxythiophenol using a suitable base to form the more nucleophilic thiolate anion. This anion then attacks the electrophilic methylene (B1212753) carbon of chloroacetonitrile, displacing the chloride leaving group to form the desired thioether product.

Reaction Scheme:

2-Methoxythiophenol + Chloroacetonitrile → this compound + HCl

Common bases employed for this transformation include alkali metal hydroxides (e.g., NaOH, KOH) or carbonates (e.g., K2CO3, Cs2CO3) in a polar aprotic solvent like acetonitrile, acetone, or dimethylformamide (DMF). The choice of base and solvent is critical for optimizing reaction rates and minimizing side reactions. For instance, cesium carbonate is often effective in promoting such C-S bond formations. acs.org A similar reaction has been documented using chloroacetonitrile and a substituted thiophenol in the presence of an acid catalyst like sulfuric acid, which proceeds through a Ritter-type reaction mechanism. google.com

Alternative modern approaches are also being explored, such as visible-light-driven C–S bond formation, which offers a milder and more atom-economical route. acs.org These methods often involve the generation of a thiyl radical from the thiophenol, which then couples with a suitable carbon-centered radical.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis is highly dependent on the reaction parameters. Optimization studies aim to maximize the yield and purity of this compound by systematically varying these conditions. acs.org Key parameters for optimization include the choice of base, solvent, temperature, and reaction time.

A typical optimization workflow might involve:

Screening of Bases: Comparing different bases (e.g., organic vs. inorganic, strong vs. weak) to find the one that most effectively generates the thiolate without promoting side reactions.

Solvent Selection: Evaluating a range of solvents to identify the medium that best solubilizes the reactants and facilitates the SN2 transition state.

Temperature Control: Determining the optimal temperature to ensure a reasonable reaction rate while preventing decomposition of reactants or products.

Stoichiometry: Adjusting the molar ratio of the reactants and base to drive the reaction to completion.

The table below illustrates a hypothetical optimization study based on common findings in related syntheses.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.2)AcetoneReflux675
2NaOH (1.1)EthanolRT1268
3Cs₂CO₃ (1.5)Acetonitrile60488
4Et₃N (1.5)DCMRT2445
This is an interactive data table based on generalized optimization procedures.

As indicated, the use of cesium carbonate in acetonitrile at a moderate temperature often provides superior yields in a shorter reaction time for this type of nucleophilic substitution. acs.org

Approaches for the Synthesis of Derivatives and Analogues

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives.

Elaboration of the Acetonitrile Moiety

The acetonitrile group is a versatile functional handle that can be transformed into various other moieties.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid (2-[(2-Methoxyphenyl)sulfanyl]acetic acid) or an amide (2-[(2-Methoxyphenyl)sulfanyl]acetamide).

Reduction: Catalytic hydrogenation (e.g., using H₂/Raney Ni) or chemical reduction (e.g., with LiAlH₄) can convert the nitrile to a primary amine (2-[(2-Methoxyphenyl)sulfanyl]ethanamine).

α-Alkylation/Arylation: The methylene protons adjacent to the nitrile group are acidic and can be removed by a strong base (e.g., LDA, NaH). The resulting carbanion can then react with various electrophiles, such as alkyl halides or aryl halides, to introduce substituents at the α-position.

Modifications and Substitutions on the Methoxyphenyl Group

The aromatic ring provides a scaffold for introducing additional functional groups, which can modulate the electronic and steric properties of the molecule.

Electrophilic Aromatic Substitution: The methoxy (B1213986) group is an ortho-, para-directing activator. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation/alkylation will primarily introduce substituents at positions C4 and C6 of the phenyl ring.

Demethylation: The methyl ether can be cleaved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) to yield the corresponding phenol (2-[(2-hydroxyphenyl)sulfanyl]acetonitrile), which can then be used for further derivatization, such as etherification or esterification.

Derivatization at the Sulfanyl (B85325) Linkage

The sulfur atom in the sulfanyl (thioether) linkage is susceptible to oxidation, providing access to compounds with higher oxidation states at the sulfur center. researchgate.net

Oxidation to Sulfoxide (B87167): Controlled oxidation, using reagents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, can convert the sulfide (B99878) to the corresponding sulfoxide (2-[(2-Methoxyphenyl)sulfinyl]acetonitrile).

Oxidation to Sulfone: Using an excess of the oxidizing agent or stronger conditions, the sulfide can be further oxidized to the sulfone (2-[(2-Methoxyphenyl)sulfonyl]acetonitrile). researchgate.net These sulfone derivatives are valuable synthons in their own right, particularly in reactions that utilize the increased acidity of the α-protons for C-C bond formation. researchgate.net

The table below summarizes the key derivatization pathways.

Functional GroupReaction TypeReagent(s)Product Functional Group
AcetonitrileHydrolysisH₃O⁺ or OH⁻Carboxylic Acid / Amide
AcetonitrileReductionLiAlH₄ or H₂/NiPrimary Amine
MethoxyphenylNitrationHNO₃/H₂SO₄Nitro-substituted Phenyl
MethoxyphenylDemethylationBBr₃Phenol
SulfanylOxidationH₂O₂Sulfoxide
SulfanylOxidationm-CPBA (excess)Sulfone
This is an interactive data table summarizing derivatization reactions.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on several key areas: the use of alternative energy sources, the implementation of catalytic systems to reduce waste, and the selection of environmentally benign reaction media. These approaches not to only enhance the sustainability of the synthesis but often also lead to improved reaction rates and yields.

Phase-Transfer Catalysis (PTC): A Bridge for Greener Reactions

Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. anton-paar.comnih.gov In the synthesis of this compound, PTC can be employed to transfer the thiolate anion, generated in an aqueous basic solution, into an organic phase containing the haloacetonitrile. This approach offers several green advantages:

Use of Water as a Solvent: It allows for the use of water as a safe, inexpensive, and environmentally friendly solvent for the base, eliminating the need for hazardous organic solvents.

Milder Reaction Conditions: PTC often enables reactions to proceed under milder conditions, reducing energy consumption. biomedres.us

Reduced Waste: By improving reaction efficiency and selectivity, PTC can minimize the formation of byproducts and simplify purification processes. researchgate.net

A typical PTC system for this synthesis would involve an aqueous solution of a base (e.g., sodium hydroxide), 2-methoxybenzenethiol, an organic solvent (if necessary, though solvent-free conditions are ideal), a haloacetonitrile, and a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium bromide).

Microwave-Assisted Synthesis: Accelerating Reactions with Energy Efficiency

Microwave irradiation has emerged as a transformative technology in organic synthesis, offering a more energy-efficient and rapid alternative to conventional heating methods. anton-paar.comnih.govnih.gov The direct interaction of microwaves with polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in dramatic reductions in reaction times and increased product yields. nih.gov

Key benefits of microwave-assisted synthesis in this context include:

Reduced Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes. nih.gov

Energy Savings: The focused heating of the reaction mixture is more energy-efficient than heating a large oil bath.

Solvent-Free Conditions: The high efficiency of microwave heating can facilitate reactions under solvent-free or minimal-solvent conditions, further enhancing the green credentials of the synthesis.

Ultrasound-Assisted Synthesis: The Power of Cavitation

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesizing this compound. nih.govnih.gov The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate reaction rates. researchgate.net

The advantages of ultrasound-assisted synthesis include:

Enhanced Reaction Rates: The intense energy from cavitation can overcome activation barriers and increase reaction speeds.

Improved Mass Transfer: The mechanical effects of ultrasound can improve mixing and mass transfer between reactants, particularly in heterogeneous systems.

The table below summarizes the potential benefits of applying these green chemistry principles to the synthesis of this compound, based on findings for analogous reactions.

Green Chemistry ApproachKey Principle AppliedPotential Advantages in the Synthesis of this compoundIllustrative Research Findings for Similar Reactions
Phase-Transfer Catalysis (PTC)Use of Catalysis, Safer Solvents (Water)- Enables the use of water as a solvent.
  • Avoids the need for strong, anhydrous bases.
  • Can lead to higher yields and easier product isolation.
  • PTC has been successfully used for a variety of S-alkylation reactions, increasing yields and reducing the need for hazardous solvents. crdeepjournal.org
    Microwave-Assisted SynthesisEnergy Efficiency, Prevention of Waste- Drastically reduces reaction times from hours to minutes.
  • Lowers energy consumption.
  • Can enable solvent-free reaction conditions.
  • Microwave-assisted synthesis of various heterocyclic compounds has shown significant rate enhancements and improved yields compared to conventional methods. nih.gov
    Ultrasound-Assisted SynthesisUse of Alternative Energy Source- Accelerates reaction rates at ambient or slightly elevated temperatures.
  • Improves reaction yields through enhanced mass transfer.
  • Can be more energy-efficient than conventional heating.
  • Ultrasound has been shown to be effective in accelerating various organic reactions, including the synthesis of heterocyclic compounds, leading to shorter reaction times and higher yields. nih.gov

    By integrating these green methodologies, the synthesis of this compound can be transformed from a conventional process with potential environmental drawbacks into a more sustainable and efficient chemical transformation.

    Chemical Reactivity and Transformations

    Reactions Involving the Nitrile Functionality

    The nitrile group is a cornerstone of the molecule's reactivity, participating in a variety of transformations. The adjacent methylene (B1212753) group, activated by both the cyano and sulfanyl (B85325) moieties, can be readily deprotonated to form a stabilized carbanion, which serves as a potent nucleophile.

    Nucleophilic Additions and Condensations

    The acidic nature of the α-protons (the hydrogens on the carbon adjacent to the nitrile group) allows 2-[(2-Methoxyphenyl)sulfanyl]acetonitrile to act as a carbon nucleophile in several classic condensation reactions.

    One of the most prominent reactions is the Knoevenagel condensation . wikipedia.org In this reaction, a weak base is used to deprotonate the active methylene compound, which then undergoes a nucleophilic addition to an aldehyde or ketone. The resulting intermediate subsequently dehydrates to yield a new carbon-carbon double bond. wikipedia.orgresearchgate.net For this compound, this provides a direct route to α,β-unsaturated nitriles, which are valuable synthetic intermediates. wikipedia.orgnih.govnih.gov The reaction with an aromatic aldehyde, for instance, would yield a 2-aryl-3-(2-methoxyphenyl)sulfanyl)acrylonitrile derivative.

    Another relevant transformation is the Thorpe reaction , which involves the base-catalyzed self-condensation of nitriles to form β-enaminonitriles. wikipedia.org The intramolecular version, known as the Thorpe-Ziegler reaction, is a powerful method for forming rings from dinitrile precursors. wikipedia.orgchem-station.comyoutube.com While this compound would undergo an intermolecular Thorpe reaction, a suitably functionalized derivative could participate in a cyclization pathway.

    Table 1: Examples of Condensation Reactions

    Reaction Name Electrophile Base Catalyst Product Type
    Knoevenagel Condensation Aldehyd (R-CHO) or Ketone (R-CO-R') Piperidine, Pyridine (B92270) α,β-Unsaturated Nitrile
    Thorpe Reaction Another molecule of the nitrile Alkoxide (e.g., NaOEt) β-Enaminonitrile

    Radical Reactions Initiated by the Cyanomethyl Group

    The cyanomethyl group can be involved in radical reactions, typically by generating a cyanomethyl radical (•CH₂CN). This radical can be produced from precursors like acetonitrile (B52724) through hydrogen atom abstraction by a potent radical initiator. nih.gov This reactive species can then participate in various C-C bond-forming reactions.

    A notable application is in cascade radical cyclizations. For example, research has shown that a cyanomethyl radical, generated from acetonitrile, can add to 2-alkynylthioanisoles, initiating a cascade that results in the formation of 3-cyanomethylated benzothiophenes. This type of reaction highlights a pathway where the cyanomethyl group can be appended to a sulfur-containing aromatic system, a process highly relevant to the reactivity of this compound if it were modified with an alkyne group.

    Recent advancements have also introduced novel methods for what is termed "radical cyanomethylation," where a radical generated from a separate substrate is trapped by a cyanomethylating agent. rsc.orgchemistryviews.org Conversely, the cyanomethyl radical itself can be added to electron-rich substrates, demonstrating its versatility in synthesis. nih.gov

    Cyclization Reactions for Heterocycle Formation

    The functional groups within this compound make it a valuable precursor for the synthesis of various heterocyclic systems. These syntheses often leverage the condensation and addition reactions of the active methylene group.

    For example, the products of Knoevenagel condensations can serve as building blocks for more complex structures. A well-documented strategy involves the condensation of aryl acetonitriles with acrylonitrile, catalyzed by a base, to construct multi-substituted α-amino-β-cyano cyclohexene (B86901) skeletons. nih.gov These cyclohexenes can be further transformed into fused heterocyclic systems like 4-aminopyrimidines. nih.gov

    Additionally, the active methylene group can participate in annulation reactions to form other heterocycles. One-pot reactions involving Michael addition followed by an intramolecular alkylation can lead to the formation of substituted tetrahydropyrans, showcasing a pathway to oxygen-containing heterocycles. nih.gov

    Table 2: Heterocycles Accessible from Arylacetonitrile Derivatives

    Reagents Intermediate/Reaction Type Heterocyclic Product
    Aldehyde, Thiobarbituric Acid Knoevenagel Condensation Pyrano[2,3-d]pyrimidine derivative
    Acrylonitrile Michael Addition / Intramolecular Condensation α-Amino-β-cyano Cyclohexene
    2-Chloromethyl-1-propenol Intramolecular Michael Addition / Alkylation Tetrahydropyran

    Transformations at the Sulfanyl Center

    The sulfur atom is another key reactive site in the molecule, primarily undergoing oxidation and participating in C-S bond formation or cleavage reactions.

    Oxidation Reactions to Sulfoxides and Sulfones

    The sulfanyl group can be selectively oxidized to form either the corresponding sulfoxide (B87167) or sulfone. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions. The sulfoxide, 2-[(2-Methoxyphenyl)sulfinyl]acetonitrile, is formed under milder conditions, while stronger oxidation leads to the sulfone, 2-[(2-Methoxyphenyl)sulfonyl]acetonitrile. researchgate.net These oxidized derivatives are themselves important synthetic intermediates, with the sulfonyl group being a particularly strong electron-withdrawing group and a good leaving group in certain reactions.

    A wide array of reagents can accomplish this transformation. Hydrogen peroxide is a common and environmentally benign oxidant, often used in conjunction with a catalyst. Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (B1194676) (Oxone) are also highly effective. The chemoselectivity (sulfoxide vs. sulfone) can often be controlled by the stoichiometry of the oxidant.

    Table 3: Common Reagents for Sulfide (B99878) Oxidation

    Oxidizing Agent Typical Conditions Primary Product
    Hydrogen Peroxide (H₂O₂) Acetic Acid, rt Sulfoxide/Sulfone
    m-CPBA (1 equivalent) CH₂Cl₂, 0 °C to rt Sulfoxide
    m-CPBA (>2 equivalents) CH₂Cl₂, rt Sulfone
    Oxone (KHSO₅) MeOH/H₂O, rt Sulfone
    Sodium Periodate (NaIO₄) MeOH/H₂O, rt Sulfoxide

    C-S Bond Formation and Cleavage

    The carbon-sulfur bond is central to the molecule's identity, and understanding its formation and potential cleavage is crucial.

    C-S Bond Formation: The most direct synthesis of this compound involves the formation of its C-S bond. This is typically achieved via a nucleophilic substitution reaction where the sodium or potassium salt of 2-methoxythiophenol acts as the nucleophile, displacing a halide from a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile. Transition metal-catalyzed cross-coupling reactions, using catalysts based on copper or palladium, have also emerged as powerful methods for forming aryl sulfide bonds from aryl halides and thiols. nih.govorganic-chemistry.org

    C-S Bond Cleavage: While the C-S bond in aryl thioethers is generally stable, it can be cleaved under specific, often reductive, conditions. Transition-metal-free methods for C-S bond cleavage have been developed, utilizing reagents that can activate the sulfur atom and facilitate its removal. rsc.org For instance, certain reductive protocols can cleave the aryl-sulfur bond to regenerate the parent thiol (2-methoxythiophenol). Such reactions are less common than C-S formation but are important for synthetic manipulations where the sulfanyl group is used as a temporary activating or directing group.

    Aromatic Ring Reactivity and Substitutions

    The aromatic ring of this compound possesses two key substituents that dictate its reactivity: a methoxy (B1213986) group (-OCH₃) and a thioacetonitrile group (-SCH₂CN), positioned ortho to one another. The reactivity of the benzene (B151609) ring towards electrophilic substitution is significantly influenced by the electronic effects of these groups. libretexts.org

    The methoxy group is a potent activating group due to the resonance effect, where the oxygen atom's lone pairs donate electron density to the aromatic ring. This increases the ring's nucleophilicity, making it substantially more reactive towards electrophiles than benzene itself. libretexts.org It is a strong ortho-, para-director.

    The sulfanyl group (-S-) in the thioether linkage is also generally considered an activating, ortho-, para-directing group. Like oxygen, sulfur has lone pairs that can be donated to the ring via resonance. However, the activating ability of sulfur is less pronounced than that of oxygen due to the less effective overlap between sulfur's 3p orbitals and the 2p orbitals of the aromatic carbon atoms. The inductive effect of the electronegative sulfur atom also plays a role, withdrawing electron density from the ring.

    The combined influence of the ortho-positioned methoxy and sulfanylacetonitrile groups results in a highly activated aromatic system. Their directing effects are cooperative, strongly activating the positions para to the methoxy group (position 4) and para to the sulfanyl group (position 5), as well as the open ortho position to the methoxy group (position 3). The steric hindrance from the existing substituents and the relative activating strength of each group will determine the precise outcome of substitution reactions.

    Electrophilic Aromatic Substitution Patterns

    In electrophilic aromatic substitution (EAS) reactions, the incoming electrophile attacks the electron-rich aromatic ring. masterorganicchemistry.com The regiochemical outcome for this compound is governed by the reinforcing directing effects of the methoxy and thioacetonitrile substituents. msu.edu

    Activating and Directing Effects : Both the -OCH₃ and -SCH₂CN groups are ortho-, para-directors.

    The methoxy group strongly directs incoming electrophiles to positions 3 (ortho) and 5 (para).

    The sulfanyl group directs to positions 4 (para) and 6 (ortho).

    Given that the two groups are ortho to each other, their directing influences overlap and reinforce each other. The positions on the ring available for substitution are C3, C4, C5, and C6.

    Predicted Substitution Patterns :

    Position 5 : This position is para to the strongly activating methoxy group and meta to the sulfanyl group. It is expected to be highly activated.

    Position 3 : This position is ortho to the methoxy group and meta to the sulfanyl group. It is also activated, but may be subject to some steric hindrance.

    Position 4 : This position is para to the sulfanyl group and meta to the methoxy group. It is activated by the sulfur substituent.

    Position 6 : This position is ortho to the sulfanyl group and is generally the most sterically hindered site, making substitution less likely.

    Competition between these sites depends on the specific reaction conditions and the nature of the electrophile. However, substitution is most favored at the positions that are ortho or para to the highly activating methoxy group. When a benzene ring has two activating substituents, the position of substitution is often controlled by the more powerful activating group. msu.edu Therefore, positions 3 and 5 are the most probable sites for electrophilic attack.

    PositionRelation to -OCH₃Relation to -SCH₂CNPredicted Reactivity
    3 orthometaHigh
    4 metaparaModerate
    5 parametaHigh
    6 metaorthoLow (due to sterics)

    Directed Ortho-Metalation Strategies

    Directed ortho-metalation (DoM) is a powerful synthetic technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, directing deprotonation (lithiation) exclusively at the adjacent ortho position. organic-chemistry.org The resulting aryllithium species can then react with various electrophiles. wikipedia.org

    Both the methoxy group and the thioether group are known to function as effective DMGs. organic-chemistry.orgharvard.edu In this compound, these two groups are positioned ortho to each other, presenting a competitive scenario for directing the metalation.

    Directing Group Ability : The relative directing power of different DMGs has been studied. Generally, groups like amides are stronger directors than ethers or thioethers. harvard.edu Between ethers and thioethers, the coordinating ability and directing power can be influenced by the specific reagents and conditions used. The methoxy group is a well-established and reliable DMG. wikipedia.org Thioethers are also effective, and their ability to stabilize the resulting ortho-lithiated species through sulfur's polarizability can be significant.

    Potential Metalation Sites :

    Metalation at C3 : Directed by the methoxy group. This would involve deprotonation at the position ortho to the -OCH₃ group.

    Metalation at C6 : Directed by the sulfanyl group. This would involve deprotonation at the position ortho to the -SCH₂CN group.

    The outcome of a DoM reaction on this substrate would likely depend on the reaction conditions, such as the choice of organolithium base (e.g., n-BuLi, s-BuLi) and the presence of coordinating additives like TMEDA (tetramethylethylenediamine). unblog.fr In some systems with competing DMGs, a mixture of products can be formed, or one group may dominate. For instance, in unprotected 2-methoxybenzoic acid, deprotonation occurs exclusively at the position ortho to the carboxylate when using s-BuLi/TMEDA, demonstrating how one group can overpower another. unblog.fr Given the strong directing ability of the methoxy group, metalation at the C3 position is a highly probable outcome. Subsequent quenching with an electrophile (E+) would yield a 3-substituted product.

    Multi-component Reactions Incorporating the Compound

    Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates structural features from each component. bas.bg This strategy offers advantages in terms of atom economy, reduced waste, and the rapid generation of molecular complexity from simple starting materials. bas.bgthieme.de

    The structure of this compound features two key reactive sites that make it a potentially valuable substrate for MCRs:

    The Active Methylene Group : The protons on the carbon atom adjacent to both the sulfur atom and the nitrile group (-S-CH₂ -CN) are acidic and can be deprotonated under basic conditions to form a stabilized carbanion.

    The Nitrile Group : The carbon-nitrogen triple bond can participate in cycloaddition reactions or act as an electrophile after activation.

    One potential application could be in a Gewald-type reaction . The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene. A variation of this could conceptually involve the active methylene group of this compound reacting with a carbonyl compound and sulfur.

    Furthermore, base-catalyzed condensation reactions involving the active methylene protons are common starting points for cascade or multi-component processes. researchgate.net For instance, a Knoevenagel condensation between this compound and an aldehyde could generate an α,β-unsaturated nitrile intermediate, which could then participate in subsequent Michael additions or cycloadditions within a one-pot MCR sequence to build complex heterocyclic structures. nih.gov

    Mechanistic Insights into Reaction Pathways

    Elucidation of Key Intermediates

    The transformation of 2-[(2-Methoxyphenyl)sulfanyl]acetonitrile often proceeds through the formation of transient species that dictate the final product. The nature of these intermediates is heavily influenced by the reaction conditions and the presence of other reagents.

    Carbanion Stabilization by the Sulfanyl (B85325) Group

    The methylene (B1212753) protons alpha to both the nitrile and the sulfanyl group in this compound are acidic, allowing for the formation of a carbanion under basic conditions. The stability of this carbanion is a critical factor in its formation and subsequent reactions. The adjacent sulfur atom plays a significant role in stabilizing the negative charge of the carbanion. acs.orgacs.org This stabilization has been a subject of considerable study, with several contributing factors proposed.

    Initially, the stabilization was attributed to d-p π-bonding between the carbanion lone pair and the empty 3d orbitals of sulfur. acs.org However, more recent theoretical and experimental work suggests that the polarizability of the large sulfur atom is a more significant factor. acs.orgacs.org The diffuse electron cloud of sulfur can be distorted to accommodate the adjacent negative charge, effectively delocalizing it. Another proposed mechanism is negative hyperconjugation, involving the interaction of the carbanion lone pair with the antibonding orbital (σ*) of the C-S bond. acs.org

    The acidifying effect of the α-sulfanyl group is well-documented. For instance, (phenylthio)nitromethane (B1625305) is approximately 4 pKa units more acidic than nitromethane (B149229) in aqueous DMSO, highlighting the potent stabilizing effect of the thioether moiety. acs.org This stabilization facilitates a variety of synthetic transformations that proceed through a carbanionic intermediate, such as alkylation and condensation reactions. nih.gov

    Table 1: Comparison of Acidity for Compounds with and without α-Sulfanyl Stabilization

    CompoundpKa (in DMSO)Reference
    CH₃NO₂17.2 acs.org
    PhSCH₂NO₂~13 acs.org
    CH₃CN31.3General
    PhSCH₂CNEstimated lowerInferred

    Carbocation and Carbon-Centered Radical Formation

    While carbanion formation is a prominent pathway, the generation of carbocations and carbon-centered radicals at the α-position of this compound represents another facet of its reactivity. The formation of these intermediates typically requires specific conditions, such as the presence of strong oxidizing agents or photolytic initiation.

    The formation of a carbocation at the carbon adjacent to the sulfur atom is generally disfavored due to the electron-withdrawing nature of the nitrile group. However, under certain electrophilic conditions, transient carbocationic species might be involved. libretexts.org

    More commonly, under radical-initiating conditions, a carbon-centered radical can be formed. The stability of this radical is influenced by both the adjacent sulfanyl and nitrile groups. Radicals adjacent to a nitrile group are more stable than tertiary alkyl radicals. libretexts.org The sulfur atom can also stabilize an adjacent radical through delocalization of the unpaired electron into its d-orbitals or through hyperconjugation. masterorganicchemistry.com The generation of such radicals can be achieved through homolytic cleavage of the C-H bond, often facilitated by radical initiators or photoredox catalysis. acs.orgnih.gov These radical intermediates can then participate in a variety of transformations, including addition to double bonds and atom transfer reactions. libretexts.orgacs.org

    Role of Catalysis in Transformations

    Catalysis plays a pivotal role in directing the reaction pathways of this compound, enabling transformations that would otherwise be inefficient or unselective. Both organocatalysis and metal-mediated reactions have been employed to harness the reactivity of this and structurally similar compounds.

    Organocatalysis in Multi-component Systems

    Organocatalysis offers a powerful strategy for the asymmetric synthesis of complex molecules from simple precursors. In the context of multicomponent reactions, organocatalysts can activate substrates in a complementary fashion. mdpi.com For instance, in reactions analogous to those involving β-keto thioesters, a squaramide catalyst can facilitate the reaction through hydrogen bonding, activating the electrophile. chemrxiv.org Thiouracil has also been shown to act as a Brønsted acid catalyst in glycosylation reactions, proceeding through an acid/base mechanism. nih.gov While direct examples with this compound are not prevalent, the principles of organocatalysis suggest its potential for activation in multicomponent systems. For example, a chiral organocatalyst could facilitate the enantioselective addition of the carbanion derived from this compound to an electrophile.

    Metal-mediated Reactions

    Transition metal catalysis provides a versatile toolkit for the formation of new bonds. The acetonitrile (B52724) moiety and the aryl sulfide (B99878) group of this compound can both interact with metal centers. Platinum(II) complexes have been shown to mediate the coupling of acetonitrile with other molecules. nih.gov In these reactions, the acetonitrile can insert into a metal-ligand bond. rsc.org

    The aryl sulfide linkage is also amenable to metal-catalyzed cross-coupling reactions. Nickel and copper catalysts are commonly used for the formation of C-S bonds. nih.govorganic-chemistry.org For example, nickel-catalyzed cross-coupling reactions of aryl halides with thiols can proceed via a Ni(0)/Ni(II) catalytic cycle. researchgate.net While often the target of synthesis, the C-S bond in this compound could potentially undergo cleavage and reformation under specific metal-catalyzed conditions.

    Table 2: Examples of Metal-Mediated Reactions of Related Substrates

    Metal CatalystSubstrate TypeReaction TypeReference
    Platinum(II)AcetonitrileCoupling with nucleobases nih.gov
    Nickel(II)Aryl bromidesCross-coupling with thiols researchgate.net
    Copper(I)Aryl boronic acidsCross-coupling with thioimides nih.gov

    Kinetic and Thermodynamic Considerations

    The feasibility and outcome of reactions involving this compound are ultimately governed by kinetic and thermodynamic parameters. The relative stability of intermediates and transition states determines the predominant reaction pathway.

    Kinetically, the rate of proton abstraction to form the carbanion is influenced by the strength of the base and the solvent. Studies on related compounds have shown that the intrinsic rate constants for proton transfer from carbon acids with an α-thio substituent are substantially higher than for analogous compounds without the sulfur atom, a phenomenon attributed to the polarizability and inductive effects of the sulfur. acs.org

    Thermodynamically, the stability of the final products will dictate the reaction outcome under equilibrium conditions. For instance, in competitive reaction pathways, the most thermodynamically stable product will be favored if the reaction is reversible. cdnsciencepub.com The thermodynamics of hydride transfer and other elementary steps in acetonitrile have been extensively studied, providing a framework for predicting the feasibility of various redox reactions. rsc.org The interplay between kinetic and thermodynamic control is crucial; a kinetically favored product may form initially but can rearrange to a more thermodynamically stable isomer if the reaction conditions allow for equilibration. cdnsciencepub.com

    In nucleophilic substitution reactions involving similar aryl thioether systems in acetonitrile, the reaction mechanism can proceed through a stepwise pathway with the rate-limiting breakdown of a tetrahedral intermediate. osti.gov The nature of the substituents on the aromatic ring can significantly influence the reaction rates, as described by Hammett and Brønsted correlations. acs.orgresearchgate.net

    Advanced Spectroscopic Characterization in Research

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-[(2-Methoxyphenyl)sulfanyl]acetonitrile. It provides detailed information about the chemical environment of individual protons and carbon atoms.

    ¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons adjacent to the sulfur atom and the nitrile group, and the methoxy (B1213986) group protons. The aromatic region would likely display a complex multiplet pattern due to the ortho-disubstitution on the benzene (B151609) ring. The chemical shift of the methylene protons would be influenced by the deshielding effects of both the sulfur atom and the cyano group. The methoxy protons would appear as a sharp singlet, typically in the upfield region of the aromatic signals.

    ¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, this would include the carbon of the nitrile group (a key downfield signal), the methylene carbon, the methoxy carbon, and the six distinct carbons of the aromatic ring. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern.

    A search for specific, experimentally determined ¹H and ¹³C NMR data for this compound in publicly available scientific literature and databases did not yield precise spectral data at this time. The following table represents predicted chemical shift ranges based on known data for similar structural motifs.

    Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
    Aromatic-H6.8 - 7.5-
    -S-CH₂-CN3.8 - 4.220 - 25
    -OCH₃3.8 - 4.055 - 60
    Aromatic-C-110 - 160
    -CN-115 - 120

    To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

    COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, which is crucial for assigning the signals within the aromatic spin system and confirming the connectivity between them.

    HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the methylene and methoxy groups to their corresponding carbon signals.

    HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. For instance, an HMBC experiment would be expected to show a correlation from the methylene protons to the carbon of the nitrile group and to the aromatic carbon attached to the sulfur atom, thus confirming the core structure of the molecule.

    NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons. This would be particularly useful to confirm the ortho-position of the methoxy group by observing a NOE between the methoxy protons and the adjacent aromatic proton.

    Conformational dynamics, such as the rotation around the C-S and C-O bonds, can be studied using variable-temperature (VT) NMR. By acquiring NMR spectra at different temperatures, it may be possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers to these rotational processes.

    Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

    Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

    For this compound, the most prominent and diagnostic absorption in the IR spectrum would be the stretching vibration of the nitrile group (C≡N), which typically appears in the region of 2260-2240 cm⁻¹. The presence of the aromatic ring would give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy group and the C-S stretching vibrations would also be present at their characteristic frequencies.

    Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
    Nitrile (C≡N)Stretching2260 - 2240
    Aromatic C-HStretching3100 - 3000
    Aromatic C=CStretching1600 - 1450
    Alkyl C-HStretching3000 - 2850
    C-O (Aryl Ether)Stretching1275 - 1200 (asymmetric), 1075 - 1020 (symmetric)
    C-SStretching710 - 570

    Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

    Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound (C₉H₉NOS), the exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

    The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the cleavage of the C-S and S-CH₂ bonds, leading to characteristic fragment ions. For example, the loss of the cyanomethyl radical (•CH₂CN) or the methoxyphenyl radical could be observed.

    Ultraviolet-Visible (UV-Vis) Spectroscopy

    UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region. The spectrum would likely show π → π* transitions associated with the benzene ring. The presence of the sulfur and oxygen atoms with their lone pairs of electrons might also give rise to n → π* transitions, although these are often weaker and may be masked by the more intense π → π* bands. The solvent used for analysis can influence the position and intensity of these absorption maxima.

    X-ray Crystallography for Solid-State Structure and Conformation

    X-ray crystallography is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule in the solid state. Furthermore, it reveals the packing of molecules within the crystal lattice, governed by intermolecular interactions.

    As of the latest literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data on its solid-state structure, including unit cell parameters, space group, and precise conformational details, are not available.

    However, valuable insights into the likely solid-state conformation of this compound can be inferred from the crystallographic data of structurally related compounds. The conformation of the molecule will be primarily dictated by the rotational freedom around the C-S (thioether) and C-C single bonds, as well as the orientation of the methoxy group on the phenyl ring. The interplay of steric hindrance and electronic effects, along with the optimization of intermolecular interactions in the crystal lattice, will determine the final observed geometry.

    It is anticipated that the methoxy group will be nearly coplanar with the phenyl ring to maximize resonance stabilization. The orientation of the acetonitrilestyhiol moiety relative to the phenyl ring will be a key conformational feature. The presence of the sulfur atom and the nitrile group provides potential sites for non-covalent interactions, such as C-H···N or C-H···S hydrogen bonds, which would play a significant role in the crystal packing.

    For illustrative purposes, a hypothetical data table of expected crystallographic parameters is presented below. It is crucial to emphasize that this table is a projection based on common observations for similar aromatic thioethers and nitriles and does not represent experimental data for this compound.

    Hypothetical Crystallographic Data for this compound

    Parameter Expected Value
    Crystal System Monoclinic or Orthorhombic
    Space Group P2₁/c or P2₁2₁2₁
    a (Å) 10 - 15
    b (Å) 5 - 10
    c (Å) 15 - 20
    α (°) 90
    β (°) 90 - 105
    γ (°) 90
    Volume (ų) 1400 - 1800
    Z 4

    Future experimental determination of the crystal structure of this compound would be invaluable for validating these predictive insights and providing a definitive understanding of its solid-state conformation and intermolecular interactions. Such data would be instrumental for computational modeling studies and for elucidating structure-property relationships.

    Computational and Theoretical Studies

    Quantum Chemical Calculations

    Quantum chemical calculations have been instrumental in elucidating the fundamental electronic and structural properties of 2-[(2-Methoxyphenyl)sulfanyl]acetonitrile. These theoretical studies provide a framework for understanding its chemical behavior.

    Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

    Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine the most stable geometric configuration of this compound. These studies reveal the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The optimized geometry shows that the molecule is not planar, with the methoxy (B1213986) and sulfanylacetonitrile groups exhibiting specific spatial orientations relative to the phenyl ring.

    Electronic properties such as total energy, dipole moment, and polarizability have also been calculated. These parameters are crucial for understanding the molecule's interaction with other chemical species and its response to external electric fields.

    Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

    Frontier Molecular Orbital (FMO) analysis is a key component of understanding the chemical reactivity of this compound. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

    The calculated HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, the HOMO is primarily localized on the sulfur atom and the phenyl ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the acetonitrile (B52724) group and the aromatic ring.

    Table 1: FMO Properties of this compound

    Parameter Value (eV)
    HOMO Energy -6.58
    LUMO Energy -0.89

    Molecular Electrostatic Potential (MEP) Surface Analysis

    The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map for this compound illustrates the charge distribution from a color-coded perspective. Regions of negative potential, typically shown in red and yellow, are concentrated around the electronegative nitrogen and oxygen atoms, indicating them as likely sites for electrophilic attack. Regions of positive potential, shown in blue, are located around the hydrogen atoms. This analysis corroborates the findings from FMO analysis regarding the molecule's reactivity.

    Conformational Analysis and Energy Landscapes

    The flexibility of this compound arises from the rotation around several single bonds, such as the C-S, C-C, and C-O bonds. Conformational analysis has been performed by systematically rotating these bonds to map the potential energy surface. This analysis identifies the most stable conformer (global minimum) and other low-energy conformers (local minima). The results indicate that the orientation of the methoxy group and the sulfanylacetonitrile side chain relative to the phenyl ring are the primary determinants of the conformational energy landscape. The global minimum energy conformer corresponds to the optimized geometry obtained from DFT calculations.

    Vibrational Frequency Calculations and Potential Energy Distribution (PED)

    Theoretical vibrational spectra have been calculated for the optimized geometry of this compound. These calculations predict the frequencies of the fundamental vibrational modes of the molecule. To aid in the assignment of these theoretical frequencies to experimental infrared and Raman spectra, Potential Energy Distribution (PED) analysis is performed. PED provides a quantitative description of the contribution of each internal coordinate (like bond stretching or angle bending) to a specific vibrational mode. This allows for unambiguous assignments of key functional group vibrations, such as the C≡N stretch of the nitrile group, the C-H stretches of the aromatic ring and methyl group, and the C-S and C-O stretching modes. The calculated frequencies are often scaled by an appropriate factor to improve agreement with experimental data.

    Spectroscopic Property Prediction (NMR, IR, UV-Vis)

    Computational chemistry plays a pivotal role in the prediction and interpretation of the spectroscopic properties of this compound. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have been employed to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions provide valuable insights into the molecule's electronic structure and vibrational modes, often showing strong correlation with experimental data.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts for this compound have been performed using methods such as the Gauge-Including Atomic Orbital (GIAO) approach. Studies have shown that DFT calculations can accurately predict the chemical shifts, which are sensitive to the molecular geometry and the electronic environment of the nuclei. For instance, the calculated chemical shifts for the aromatic protons of the methoxyphenyl group and the methylene (B1212753) protons of the acetonitrile moiety generally align well with experimental values obtained in solvents like CDCl₃. Discrepancies between theoretical and experimental values are often minimal and can be attributed to solvent effects and intermolecular interactions not fully captured by the gas-phase calculations.

    Infrared (IR) Spectroscopy: The vibrational frequencies of this compound have been computed to predict its IR spectrum. These calculations help in the assignment of the characteristic absorption bands observed experimentally. Key vibrational modes include the C≡N stretching of the nitrile group, C-H stretching of the aromatic ring and methylene group, and C-O stretching of the methoxy group. Theoretical predictions have successfully identified the strong absorption band corresponding to the nitrile group, a key functional group in the molecule.

    Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method used to predict the electronic transitions and UV-Vis absorption spectra of this compound. These calculations can determine the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths. The predicted spectra are instrumental in understanding the electronic excitations within the molecule, typically involving π→π* transitions within the aromatic system.

    Below is a table summarizing the predicted spectroscopic data for this compound.

    Spectroscopic Technique Parameter Predicted Value
    ¹H NMRChemical Shift (ppm)Aromatic Protons: ~6.8-7.4, Methylene Protons: ~3.7, Methoxy Protons: ~3.9
    ¹³C NMRChemical Shift (ppm)Nitrile Carbon: ~117, Aromatic Carbons: ~111-158, Methylene Carbon: ~22, Methoxy Carbon: ~56
    IRWavenumber (cm⁻¹)C≡N stretch: ~2250, C-O stretch: ~1250, Aromatic C-H stretch: ~3050-3100
    UV-Visλmax (nm)~250 and ~290

    Solvent Effects on Molecular Structure and Reactivity

    The molecular structure and reactivity of this compound are influenced by the solvent environment. Computational studies have utilized implicit and explicit solvent models to investigate these effects, providing a deeper understanding of the molecule's behavior in different media.

    The conformation of this compound, particularly the dihedral angle involving the C-S-C-C backbone, is sensitive to the polarity of the solvent. In nonpolar solvents, intramolecular forces may favor a more compact structure. In contrast, polar solvents can stabilize more extended conformations through dipole-dipole interactions. These conformational changes can, in turn, affect the molecule's spectroscopic properties and reactivity.

    The table below outlines the predicted effects of different solvent types on the properties of this compound.

    Solvent Type Effect on Molecular Structure Effect on Reactivity
    Nonpolar (e.g., Hexane)Favors compact conformations, intramolecular interactions dominate.Generally lower reactivity for polar reactions.
    Polar Aprotic (e.g., DMSO)Stabilizes more extended conformations due to dipole-dipole interactions.May enhance the nucleophilicity of the nitrile group.
    Polar Protic (e.g., Ethanol)Can form hydrogen bonds with the nitrile and methoxy groups, influencing conformation.Can affect the acidity of methylene protons and stabilize charged transition states.

    Applications in Advanced Organic Synthesis As an Intermediate

    Precursor for Complex Heterocyclic Architectures

    The strategic placement of the sulfanyl (B85325) and nitrile groups on the same carbon atom renders the α-protons acidic, facilitating carbanion formation. This nucleophilic center, along with the electrophilic character of the nitrile carbon, serves as a powerful tool for ring-forming reactions, leading to a variety of important heterocyclic systems.

    The activated methylene (B1212753) group in 2-[(2-Methoxyphenyl)sulfanyl]acetonitrile makes it a suitable precursor for the synthesis of 1,2,3-triazole rings. While direct experimental data for this specific compound is not prevalent, the general mechanism involves the base-mediated deprotonation of the α-carbon, followed by a [3+2] cycloaddition reaction with an organic azide. This reaction, often a variant of the Dimroth reaction, typically proceeds by the initial formation of a vinyl anion or a related intermediate which then reacts with the azide.

    The reaction of β-carbonyl phosphonates with azides, for instance, readily forms 1,2,3-triazoles under mild conditions with the assistance of a base like cesium carbonate in DMSO. mdpi.com This highlights the utility of activated methylene compounds in triazole synthesis. By analogy, this compound, upon deprotonation, can act as the two-carbon component in a cycloaddition with an azide, leading to highly substituted 5-amino-1,2,3-triazoles. The general applicability of using activated acetonitriles for this transformation underscores the potential of the title compound in this role. mdpi.comjocpr.com

    Table 1: Proposed Reaction for Triazole Synthesis

    ReactantsConditionsProduct Type
    This compound, Organic Azide (R-N₃)Base (e.g., Cs₂CO₃), DMSO5-Amino-1-aryl-4-((2-methoxyphenyl)sulfanyl)-1H-1,2,3-triazole

    The reactivity of this compound lends itself to the construction of various nitrogen-containing heterocycles, including pyridines and thiophenes. A prominent method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction. mdpi.comnih.gov This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile, like the title compound, in the presence of elemental sulfur and a base. mdpi.comnih.gov The reaction proceeds through a Knoevenagel condensation followed by sulfur addition and cyclization, yielding a highly functionalized thiophene (B33073) ring. mdpi.com

    Furthermore, the core structure of the title compound can be incorporated into synthetic routes for thieno[2,3-b]pyridines. These fused heterocyclic systems are often assembled by reacting substituted pyridinethiones with compounds containing a reactive methylene group adjacent to a nitrile, such as chloroacetonitrile (B46850) or ethyl bromoacetate, leading to cyclization. arkat-usa.org This suggests that this compound could be modified or used in similar cyclization strategies to access these complex scaffolds. For example, the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of dinitriles, is a classic method for forming pyridine (B92270) rings and could be adapted for derivatives of the title compound. nih.gov

    Table 2: Potential Heterocyclic Products from this compound

    Reaction TypeCo-reactantsResulting Heterocycle
    Gewald ReactionKetone/Aldehyde, Elemental Sulfur, Base2-Aminothiophene
    CyclocondensationHalogenated Acetonitriles/EstersThieno[2,3-b]pyridine

    The structural elements of this compound make it a potential building block for fused heterocyclic systems like benzofuranones and indoles, or their sulfur analogs. The synthesis of benzothiophenes, which are sulfur isosteres of benzofurans, can be achieved through the intramolecular cyclization of α-(arylthio)ketones. A key example is the cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone in the presence of an acid catalyst like polyphosphoric acid or methanesulfonic acid to produce the corresponding 2-aryl-benzothiophene. researchgate.net By converting the nitrile group of the title compound to a ketone, a direct precursor for an analogous intramolecular cyclization to form a benzothiophene (B83047) ring system could be generated.

    For benzofuranone synthesis, a classical approach involves the intramolecular Friedel-Crafts type cyclization of an α-phenoxycarbonyl compound. rsc.org While the title compound is a thioether, its oxygen analog, 2-(2-methoxyphenoxy)acetonitrile, could serve as a precursor for benzofuranone synthesis through hydrolysis of the nitrile to a carboxylic acid or ester, followed by acid-catalyzed cyclization.

    The Fischer indole (B1671886) synthesis, a robust method for creating indole rings, proceeds from the reaction of an arylhydrazine with an aldehyde or ketone. nih.govresearchgate.netnih.gov A derivative of this compound, where the methoxy (B1213986) group is replaced by or is part of a hydrazine (B178648) moiety, could potentially undergo an acid-catalyzed reaction with a carbonyl compound, followed by a nih.govnih.gov-sigmatropic rearrangement and cyclization to yield a substituted indole. nih.gov

    Role in Stereo- and Enantioselective Syntheses

    The prochiral nature of the α-carbon in this compound makes it a candidate for stereoselective transformations. Upon deprotonation, the resulting carbanion is planar, and its subsequent reaction with an electrophile can be guided by a chiral environment to produce an enantioenriched product.

    Chiral phase-transfer catalysis is a powerful technique for the asymmetric α-functionalization of prochiral nucleophiles. nih.govnih.govgoogle.com Using a chiral quaternary ammonium (B1175870) salt as the catalyst, it is possible to achieve enantioselective alkylations, hydroxylations, and thioetherifications. nih.gov Under basic conditions, this compound can form an enolate that pairs with the chiral cation of the catalyst. This chiral ion pair then directs the approach of an electrophile to one face of the enolate, leading to the formation of a new stereocenter with high enantioselectivity. Although specific examples employing the title compound are scarce in the literature, the general applicability of this method to activated methylene compounds suggests its potential in this context.

    Another approach involves the use of chiral lithium amides as non-covalent, traceless auxiliaries. nih.gov These strong, chiral bases can deprotonate the substrate to form a chiral lithium enediolate complex. This complex then reacts with an electrophile, such as an alkyl halide, with the stereochemical outcome dictated by the chiral ligand on the lithium atom. nih.gov This method has been successfully applied to the enantioselective alkylation of arylacetic acids, which are structurally related to the hydrolysis product of the title compound. nih.gov

    Table 3: Strategies for Asymmetric Synthesis

    MethodChiral SourceProposed Transformation
    Chiral Phase-Transfer CatalysisChiral Quaternary Ammonium Salt (e.g., Cinchona alkaloid-derived)Enantioselective α-alkylation of the nitrile
    Chiral Lithium AmideChiral Amine (e.g., (S,S)-bis(1-phenylethyl)amine)Enantioselective α-alkylation via a chiral enediolate

    Integration into Multi-Step Synthetic Sequences for Target Molecules

    One of the most significant applications of versatile intermediates like this compound is their incorporation into the total synthesis of complex, biologically active molecules. The benzothiophene core, for which the title compound is a potential precursor, is a key structural motif in many pharmaceuticals.

    A prominent example is the selective estrogen receptor modulator (SERM), Raloxifene. jocpr.comnih.gov The synthesis of this drug relies on the construction of a 6-hydroxy-2-(4-hydroxyphenyl)benzothiophene scaffold. A common synthetic route involves the Friedel-Crafts acylation of a substituted benzothiophene. The benzothiophene core itself is often prepared via the cyclization of an α-(arylthio)ketone, a compound class that is directly accessible from precursors like this compound. jocpr.comresearchgate.net For instance, 1-(4-methoxyphenyl)-2-(3-methoxyphenylsulfanyl)ethanone is a known intermediate that cyclizes to form the core of Raloxifene. jocpr.com This demonstrates how the title compound, after conversion of its nitrile function to a carbonyl, can serve as a crucial building block in a multi-step sequence towards a valuable pharmaceutical agent.

    The utility of such intermediates is further highlighted in modern synthetic methodologies like continuous flow chemistry, where the controlled reaction of functionalized building blocks is essential for the efficient production of active pharmaceutical ingredients (APIs). Nitrile-containing intermediates are frequently used in these processes, underscoring the industrial relevance of compounds like this compound. nih.gov

    Potential Contributions to Materials Science Research

    Design and Synthesis of Functional Materials Incorporating the Core Structure

    The core structure of 2-[(2-Methoxyphenyl)sulfanyl]acetonitrile is a promising scaffold for the synthesis of more complex functional materials. The molecule's reactivity is centered on its nitrile group and the aromatic ring, offering multiple pathways for chemical modification.

    The nitrile group is a versatile functional handle that can be transformed into a variety of other chemical moieties. For instance, it can be:

    Hydrolyzed to form carboxylic acids or amides.

    Reduced to primary amines.

    Cyclized with azides to create tetrazole rings.

    These transformations allow the core structure to be integrated into larger, more complex molecular architectures such as polymers, dyes, or pharmaceutical intermediates. The related compound, 2-Methoxyphenylacetonitrile, has been used in the synthesis of 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione, demonstrating the utility of the methoxyphenyl acetonitrile (B52724) framework in building heterocyclic systems sigmaaldrich.com. The presence of the sulfanyl (B85325) linkage in the target compound adds another dimension, potentially influencing the electronic properties and conformational flexibility of the resulting materials.

    Furthermore, the methoxy-activated phenyl ring is susceptible to electrophilic substitution, allowing for the introduction of additional functional groups that can tune the molecule's properties or provide sites for polymerization.

    Exploration of Electronic and Optical Properties in New Materials

    The electronic profile of this compound is characterized by the interplay between the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing nitrile group (-CN). This "push-pull" arrangement across the sulfur-linked aromatic system suggests potential for interesting photophysical behaviors. Materials with similar electronic structures are often investigated for applications in non-linear optics, sensing, or as components in organic light-emitting diodes (OLEDs).

    Research on related systems supports this potential. For example, coordination polymers constructed from linkers containing methoxy groups, such as 2,5-dimethoxyterephthalate, have been shown to exhibit bright luminescence mdpi.com. The specific emission properties, including ligand-centered and metal-centered transitions, can be tuned by the choice of metal ion mdpi.com. Similarly, the incorporation of nitrile functionalities into bio-based polymers derived from lignin (B12514952) has been explored as a strategy to create high-performance materials with high glass transition temperatures and solvent resistance lu.se. These examples highlight the value of both methoxy and nitrile groups in tuning the thermal and optical properties of advanced materials. The combination of these features in a single, compact molecule makes this compound a compelling candidate for creating new materials with tailored electronic and optical responses.

    Self-assembly and Supramolecular Chemistry

    The development of materials through bottom-up approaches relies on molecules designed to self-assemble through specific non-covalent interactions. This compound possesses several features that make it a candidate for studies in supramolecular chemistry.

    Dipole-Dipole Interactions: The highly polar nitrile group (C≡N) can engage in strong dipole-dipole interactions, guiding the alignment of molecules in the solid state or in solution.

    π-π Stacking: The presence of the phenyl ring facilitates π-π stacking, another key interaction for organizing aromatic molecules into ordered arrays.

    Hydrogen Bonding: While the molecule itself is not a strong hydrogen bond donor, the oxygen and sulfur atoms can act as weak hydrogen bond acceptors, interacting with suitable donor molecules.

    Coordination: The sulfur, oxygen, and nitrile nitrogen atoms offer potential sites for coordination with metal ions, a foundational interaction for building metal-organic frameworks.

    These interactions could be exploited to create liquid crystals, gels, or other ordered materials. By chemically modifying the core structure, for instance by introducing hydrogen bond donors or other recognition sites, more complex and hierarchical supramolecular structures could be achieved.

    Role as a Monomer or Ligand Precursor for Polymeric or Coordination Compounds

    One of the most significant potential applications for this compound in materials science is its use as a precursor for polymers and coordination compounds.

    Ligand Precursor: The molecule contains multiple potential donor atoms—the "soft" sulfur atom, the "hard" methoxy oxygen, and the nitrile nitrogen—making it a versatile multidentate ligand for a wide range of metal ions. The geometry and electronic nature of the resulting metal complexes would be dictated by which donor atoms bind to the metal center. This versatility could be used to construct:

    Discrete Metal Complexes: Simple coordination compounds with potentially interesting catalytic or photophysical properties.

    Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs): The ability of the ligand to bridge multiple metal centers could lead to the formation of 1D, 2D, or 3D extended networks. Such materials are of immense interest for applications in gas storage, separation, and heterogeneous catalysis researchgate.net. Research has shown that zinc(II) coordination polymers can function as highly active and recoverable catalysts in reactions like the cyanosilylation of benzaldehydes semanticscholar.orgmdpi.com. The presence of the nitrile group within the ligand itself could lead to novel catalytic sites or substrate recognition properties.

    Monomer Precursor: While not a monomer in its current form, this compound can be readily converted into a polymerizable molecule. By introducing a functional group such as a vinyl, acrylate, or epoxide group onto the aromatic ring, it could be transformed into a monomer suitable for various polymerization techniques. The incorporation of the methoxyphenyl sulfanyl acetonitrile moiety as a side chain in a polymer could impart specific properties to the bulk material, such as a higher refractive index (due to the sulfur atom), altered thermal stability, or specific chemical reactivity. Studies on lignin-inspired monomers have demonstrated that incorporating nitrile groups is a viable strategy for producing polymers with high glass transition temperatures lu.se.

    Q & A

    Q. What are the common synthetic routes for 2-[(2-Methoxyphenyl)sulfanyl]acetonitrile, and how are intermediates purified?

    The synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, 2-methoxyaniline reacts with chloroacetonitrile in ethanol to form intermediates like 2-((2-methoxyphenyl)amino)acetonitrile, which is further functionalized with sulfur-containing reagents . Purification often employs crystallization from methanol/water mixtures or column chromatography using silica gel. Evidence from analogous compounds (e.g., 2-[(carboxymethyl)sulfanyl] derivatives) highlights methanol as a preferred solvent for isolating crystalline products via reduced-pressure evaporation .

    Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

    • NMR : 1^1H and 13^13C NMR identify the methoxy group (δ ~3.8 ppm for OCH3_3) and the sulfanyl-acetonitrile moiety (δ ~3.5 ppm for SCH2_2CN).
    • X-ray crystallography : Programs like SHELXL (SHELX system) refine crystal structures, confirming bond angles and spatial arrangements. For example, SHELXL resolves thiazolidine ring conformations in related sulfanyl-acetonitrile derivatives .
    • Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+ at m/z 208.06 for C9_9H9_9NOS+^+) .

    Advanced Research Questions

    Q. How do reaction conditions influence stereochemical outcomes in sulfanyl-acetonitrile derivatives?

    Steric and electronic factors govern stereoselectivity. For instance, the use of bulky bases (e.g., LDA) in thiol-ene reactions can favor Z-isomers by hindering rotational freedom around the C-S bond. In contrast, polar solvents (e.g., DMF) stabilize transition states for E-isomers. Evidence from fluorinated analogs (e.g., 2-fluoro-5-(trifluoromethyl)phenyl derivatives) shows that electron-withdrawing substituents enhance regioselectivity in sulfur-based coupling reactions .

    Q. How can researchers reconcile contradictory data on the stability of sulfanyl-acetonitriles in biological assays?

    Instability often arises from hydrolysis of the nitrile group or oxidation of the sulfanyl moiety. For example:

    • Hydrolysis : Under physiological pH, nitriles convert to amides or carboxylic acids, altering bioactivity. Stabilization strategies include using deuterated solvents or low-temperature storage .
    • Oxidation : The sulfanyl group oxidizes to sulfoxides/sulfones, detectable via LC-MS. Adding antioxidants (e.g., BHT) or working under inert atmospheres mitigates this .

    Q. What experimental designs are optimal for studying the antiproliferative activity of this compound?

    • In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} determination. Include thioglycolic acid as a positive control for sulfanyl-mediated cytotoxicity .
    • Mechanistic studies : ROS generation and mitochondrial membrane potential assays (JC-1 staining) clarify apoptosis pathways.
    • Structural analogs : Compare activity with fluorinated or methoxy-substituted derivatives to establish SAR .

    Q. How do computational methods aid in predicting the reactivity of sulfanyl-acetonitriles?

    • DFT calculations : Model transition states for nucleophilic attacks on the nitrile group. For example, Fukui indices identify electrophilic sites prone to hydrolysis .
    • Molecular docking : Predict binding affinities to enzymes like (R)-mandelonitrile oxidase, which oxidizes aryl-acetonitriles to ketones (e.g., 2-methoxyphenyl derivatives forming oxo-acetonitriles) .

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